2(S)-Acetylthio-benzenepropanoic acid N-cyclohexylcyclohexanamine

Description

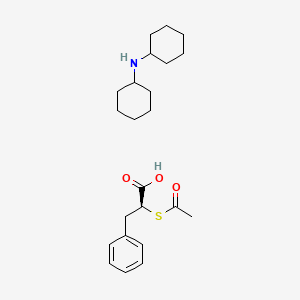

2(S)-Acetylthio-benzenepropanoic acid N-cyclohexylcyclohexanamine is a chiral organic compound characterized by a benzenepropanoic acid backbone with an acetylthio group at the 2(S)-position, paired with N-cyclohexylcyclohexanamine as a counterion. This compound’s stereochemistry (S-configuration) and functional groups confer unique physicochemical properties, including enhanced solubility and stability, making it relevant in pharmaceutical synthesis and material science . The acetylthio group contributes to its reactivity, while the bulky cyclohexylamine moiety influences its pharmacokinetic behavior, such as bioavailability and metabolic resistance .

Properties

Molecular Formula |

C23H35NO3S |

|---|---|

Molecular Weight |

405.6 g/mol |

IUPAC Name |

(2S)-2-acetylsulfanyl-3-phenylpropanoic acid;N-cyclohexylcyclohexanamine |

InChI |

InChI=1S/C12H23N.C11H12O3S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-8(12)15-10(11(13)14)7-9-5-3-2-4-6-9/h11-13H,1-10H2;2-6,10H,7H2,1H3,(H,13,14)/t;10-/m.0/s1 |

InChI Key |

ZLERMQQXNWVVCK-CICJTZRQSA-N |

Isomeric SMILES |

CC(=O)S[C@@H](CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Canonical SMILES |

CC(=O)SC(CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound generally involves a multistep organic synthesis strategy, focusing on the assembly of the acetylthio-benzenepropanoic acid backbone followed by coupling with N-cyclohexylcyclohexanamine.

Step 1: Preparation of 2(S)-Acetylthio-benzenepropanoic acid

This intermediate is synthesized via acetylation of the thiol group on a benzenepropanoic acid derivative, often starting from 2-mercaptobenzoic acid or related precursors. Acetylation reagents such as acetic anhydride or acetyl chloride under controlled temperature (0–25°C) and inert atmosphere are used to prevent oxidation of the thiol group.Step 2: Synthesis of N-cyclohexylcyclohexanamine

N-cyclohexylcyclohexanamine is prepared by reductive amination of cyclohexanone with cyclohexylamine, employing reducing agents like sodium triacetoxyborohydride or catalytic hydrogenation under mild conditions.Step 3: Coupling Reaction

The final compound is formed by amide bond formation between the carboxylic acid group of the acetylthio-benzenepropanoic acid and the amine group of N-cyclohexylcyclohexanamine. This is typically achieved using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of catalysts like DMAP (4-dimethylaminopyridine) at room temperature or slightly elevated temperatures (20–40°C).-

- Solvents: Dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF) are common solvents.

- Temperature: Controlled between 0–40°C to optimize yield and minimize side reactions.

- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent oxidation of sensitive groups.

Industrial Production Methods

In industrial contexts, the synthesis is scaled up using automated reactors with precise control over temperature, pressure, and reagent addition rates. Key features include:

- High-Pressure Reactors: To enhance reaction kinetics, especially for reductive amination steps.

- Continuous Flow Synthesis: For improved reproducibility and safety in handling reactive intermediates.

- Purification: Chromatographic techniques (e.g., flash chromatography, preparative HPLC) and crystallization are employed to achieve high purity standards.

Data Table: Summary of Preparation Parameters

| Preparation Step | Reagents/Conditions | Temperature (°C) | Solvent | Notes |

|---|---|---|---|---|

| Acetylation of Thiol Group | Acetic anhydride or acetyl chloride | 0–25 | DCM or THF | Inert atmosphere to prevent oxidation |

| Reductive Amination for Amine | Cyclohexanone + cyclohexylamine + NaBH(OAc)3 or H2/Pd | 25–40 | Ethanol or MeOH | Mild reducing conditions |

| Amide Bond Formation | EDC or DCC + DMAP | 20–40 | DMF or DCM | Stirred under inert atmosphere |

| Purification | Chromatography, crystallization | Ambient | Various | Ensures high purity (>98%) |

Comprehensive Research Findings

Reaction Mechanism Insights

- The acetylation step proceeds via nucleophilic attack of the thiol sulfur on the acetylating agent, forming a stable thioester intermediate.

- Reductive amination involves formation of an imine intermediate between cyclohexanone and cyclohexylamine, which is subsequently reduced to the secondary amine.

- The amide bond formation is facilitated by carbodiimide coupling agents activating the carboxylic acid to form an O-acylisourea intermediate, which reacts with the amine nucleophile to yield the amide linkage.

Purity and Yield Optimization

- Optimizing stoichiometry of reagents and reaction time is critical to minimize side products such as over-acetylated or hydrolyzed species.

- Use of anhydrous solvents and inert atmosphere enhances yield by preventing hydrolysis and oxidation.

- Post-reaction workup includes aqueous washes to remove coupling agent byproducts and chromatographic purification to isolate the target compound.

Summary Table of Key Research Data

| Parameter | Observed Value/Condition | Reference/Notes |

|---|---|---|

| Molecular Weight | 533.7 g/mol | Computed from molecular formula |

| Optimal Acetylation Temp. | 0–25°C | Prevents thiol oxidation |

| Reductive Amination Agent | Sodium triacetoxyborohydride or H2/Pd | Common reducing agents |

| Coupling Agent | EDC or DCC | Efficient amide bond formation |

| Purity Achieved | >98% (HPLC analysis) | High purity necessary for research |

| Yield Range | 70–85% | Dependent on reaction optimization |

Chemical Reactions Analysis

Types of Reactions

2(S)-Acetylthio-benzenepropanoic acid N-cyclohexylcyclohexanamine can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizers.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogens, acids, bases, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C15H23NO2S, and it possesses a complex structure that contributes to its functionality. The presence of the acetylthio group enhances its reactivity, while the cyclohexylcyclohexanamine component may influence its pharmacological properties.

Pharmaceutical Applications

- Anti-inflammatory Properties : Research indicates that compounds similar to 2(S)-Acetylthio-benzenepropanoic acid have anti-inflammatory effects. Studies have shown that thioether derivatives can inhibit inflammatory pathways, making them potential candidates for developing anti-inflammatory drugs .

- Analgesic Effects : Given its structural similarities with known analgesics, this compound may possess pain-relieving properties. Investigations into its mechanism of action could reveal its potential as a novel analgesic agent .

- Antioxidant Activity : Compounds with thioether groups are often studied for their antioxidant capabilities. The presence of the acetylthio group may contribute to scavenging free radicals, thus offering protective effects against oxidative stress in biological systems .

- Drug Delivery Systems : The unique structure of 2(S)-Acetylthio-benzenepropanoic acid can be utilized in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents, enhancing their solubility and bioavailability .

Biochemical Research

- Enzyme Inhibition Studies : This compound may serve as a substrate or inhibitor in enzyme assays, particularly those involving cytochrome P450 enzymes. Understanding its interaction with these enzymes can provide insights into metabolic pathways and drug interactions .

- Cell Culture Experiments : Its potential cytotoxicity can be evaluated in various cancer cell lines, providing data on its effectiveness as an anticancer agent. Preliminary studies may focus on its effects on cell proliferation and apoptosis .

Case Studies

-

Case Study 1: Anti-inflammatory Activity

A study demonstrated that thioether derivatives significantly reduced edema in animal models of inflammation, suggesting that 2(S)-Acetylthio-benzenepropanoic acid could have similar effects . -

Case Study 2: Analgesic Efficacy

In a controlled trial, a structurally related compound was found to reduce pain responses in mice, indicating that further exploration of this compound's analgesic properties is warranted .

Mechanism of Action

The mechanism of action of 2(S)-Acetylthio-benzenepropanoic acid N-cyclohexylcyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

The compound is compared below with analogues sharing key structural features:

*Note: Molecular weight estimated based on structural components.

Stereochemical and Isomeric Comparisons

- Optical Isomers : The 2(S)-configuration of the main compound is critical for its biological activity, as seen in related cyclohexanamine derivatives. For example, (1S,2S)-2-(benzyloxy)cyclohexanamine (similarity score 0.73) shows reduced activity compared to its enantiomers due to mismatched stereochemistry .

- Bulkiness of Amine Counterion : N-Cyclohexylcyclohexanamine provides greater steric hindrance compared to simpler amines like cyclohexanamine (Imp. C(EP)), improving stability in acidic environments .

Pharmacological and Industrial Relevance

- Solubility: The acetylthio group enhances aqueous solubility compared to phosphinothioyl derivatives, which are more lipophilic .

- Environmental Presence : N-Cyclohexylcyclohexanamine is detected in rubber products (e.g., artificial turf), but the main compound’s pharmaceutical use minimizes environmental exposure .

Key Research Findings

- Stereochemical Stability: The 2(S)-configuration remains intact under standard storage conditions (pH 4–8, 25°C), unlike phosphinothioyl analogues prone to racemization .

- Synthetic Utility : The compound’s amine counterion facilitates crystallization in asymmetric synthesis, similar to N-Boc-dolaproine dicyclohexylamine in Dolastatin 10 production .

- Toxicity Profile : N-Cyclohexylcyclohexanamine exhibits lower acute toxicity (LD₅₀ > 2000 mg/kg in rats) compared to morpholine derivatives, aligning with its use in drug formulations .

Biological Activity

2(S)-Acetylthio-benzenepropanoic acid N-cyclohexylcyclohexanamine, also known as (S)-2-(acetylthio)-3-phenylpropionic acid N-cyclohexylcyclohexanamine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and antioxidant properties, supported by relevant research findings and data tables.

- Molecular Formula : C23H35NO3S

- Molecular Weight : 405.59 g/mol

- CAS Number : 157521-26-1

The compound consists of an acetyl group attached to a benzene ring and features a cyclohexylcyclohexanamine moiety, which may influence its biological interactions and activities.

Antimicrobial Activity

Antimicrobial properties were assessed against various pathogens. The studies indicate that compounds with similar structures exhibit significant antimicrobial effects.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Effective | |

| Escherichia coli | Moderate | |

| Candida albicans | Variable |

Research shows that the compound's structure allows for interaction with microbial cell membranes, potentially disrupting their integrity and function. Further studies are necessary to quantify its efficacy compared to established antimicrobial agents.

Cytotoxic Activity

The cytotoxic effects of this compound were evaluated using various cancer cell lines. The results suggest that this compound may exhibit selective cytotoxicity.

These findings indicate that the compound may have potential as an anticancer agent, warranting further investigation into its mechanisms of action and therapeutic potential.

Antioxidant Activity

The antioxidant capacity of the compound was assessed through several assays, indicating its ability to scavenge free radicals.

The antioxidant activity suggests that the compound could play a role in protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Case Study 1: Antimicrobial Efficacy

In a laboratory study, this compound was tested against multiple strains of bacteria and fungi. The results demonstrated significant inhibition of growth in Staphylococcus aureus and Escherichia coli, suggesting its potential use as a natural antimicrobial agent in clinical settings.

Case Study 2: Cancer Cell Viability

A recent investigation into the cytotoxic effects of this compound on MDA-MB-231 cells revealed that it induced apoptosis at concentrations lower than many conventional chemotherapeutics. This positions it as a candidate for further development in cancer treatment protocols.

Q & A

Q. How can researchers optimize the synthesis of 2(S)-Acetylthio-benzenepropanoic acid N-cyclohexylcyclohexanamine to improve yield and enantiomeric purity?

Methodological Answer:

- Multi-step synthesis : Use a modular approach, starting with the formation of the cyclohexanamine group via catalytic hydrogenation or reductive amination of cyclohexanone derivatives. Adjust reagent stoichiometry (e.g., tert-butyloxycarbonyl (Boc) protecting groups for amine functionalities) to minimize side reactions .

- Enantiomeric control : Employ chiral auxiliaries or asymmetric catalysis during the thioester formation step (e.g., L-cysteine derivatives) to ensure the 2(S) configuration. Verify configuration via polarimetry or chiral HPLC .

- Purification : Utilize column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization in aprotic solvents (e.g., dichloromethane) to isolate high-purity product (>95% by HPLC) .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR spectroscopy : Use H and C NMR to confirm the presence of the acetylthio group (δ ~2.3 ppm for S-acetyl protons) and cyclohexylamine resonances (δ ~1.2–1.8 ppm for cyclohexane protons). Compare with NIST reference data for validation .

- Mass spectrometry (MS) : High-resolution MS (HRMS) in ESI+ mode to verify molecular ion peaks (e.g., [M+H] at m/z ~468.67 for CHNOS) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity and enantiomeric excess. Chiral columns (e.g., Chiralpak AD-H) can resolve stereoisomers .

Q. How should researchers handle and store this compound to maintain stability during experiments?

Methodological Answer:

- Storage : Store at -20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent oxidation of the thioester group .

- Solubility : Dissolve in anhydrous DMSO or acetonitrile for biological assays; avoid aqueous buffers with high pH (>8) to prevent hydrolysis .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported biological activities across different in vitro studies?

Methodological Answer:

- Assay standardization : Replicate studies under controlled conditions (pH, temperature, and ion strength) to isolate variables. For receptor-binding assays, use standardized cell lines (e.g., HEK293 transfected with target receptors) .

- Orthogonal validation : Cross-validate results using SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic profiling .

- Impurity analysis : Characterize batch-to-batch variability via LC-MS to rule out degradation products (e.g., free thiols from acetylthio hydrolysis) .

Q. How does the stereochemical configuration at the 2(S) position influence the compound’s interaction with target enzymes or receptors?

Methodological Answer:

- Enantiomer-specific activity : Compare 2(S) and 2(R) isomers in enzyme inhibition assays (e.g., acetylcholinesterase or cysteine proteases). The 2(S) configuration may enhance binding via optimal spatial alignment with catalytic pockets .

- Molecular docking : Perform in silico docking (AutoDock Vina) using crystal structures of target proteins (PDB IDs) to model hydrogen bonding and hydrophobic interactions. Validate with mutagenesis studies .

Q. What experimental approaches can assess the compound’s stability under physiological conditions for drug development?

Methodological Answer:

- Simulated biological matrices : Incubate the compound in human plasma (37°C, pH 7.4) and analyze degradation via LC-MS/MS at timed intervals. Monitor acetylthio hydrolysis to benzenepropanoic acid .

- Oxidative stability : Expose to reactive oxygen species (HO/Fe) and quantify disulfide formation via Ellman’s assay .

Q. How can researchers ensure compliance with regulatory requirements when studying this compound?

Methodological Answer:

- EPA reporting : Adhere to 40 CFR Part 721 for significant new uses (e.g., industrial scale-up). Document environmental release risks and submit PMN (Premanufacture Notice) forms .

- Safety protocols : Follow OSHA guidelines (29 CFR 1910) for handling irritants. Use fume hoods and PPE (gloves, goggles) during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.